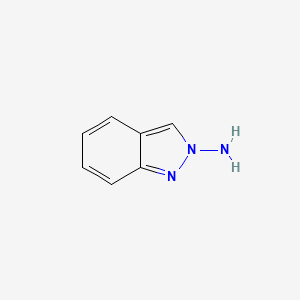

2H-Indazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

indazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-10-5-6-3-1-2-4-7(6)9-10/h1-5H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBYKULDFQDEAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415844 | |

| Record name | 2H-Indazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33334-11-1 | |

| Record name | 2H-Indazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2h Indazol 2 Amine and Its Derivatives

Electrophilic Substitution Reactions on the Indazole Ring System

Indazoles, as heteroaromatic systems, are susceptible to electrophilic substitution reactions. While the precise regioselectivity can be influenced by substituents and tautomeric forms, electrophilic attack on the indazole nucleus generally favors the C3 position, followed by C5 and C7 chemicalbook.comthieme-connect.de. For 2H-indazoles, and by extension, derivatives like 2H-Indazol-2-amine, the electron-rich nature of the aromatic system allows for reactions such as nitration, halogenation, and Friedel-Crafts acylation. However, specific studies detailing electrophilic substitution directly on the this compound core are less abundant compared to general indazole chemistry. The presence of the amine group at the N2 position may influence the electronic distribution and thus the regioselectivity of electrophilic attack on the ring.

N-Alkylation and N-Acylation Reactions

The amine group at the N2 position of this compound offers a primary site for derivatization through N-alkylation and N-acylation. These reactions are crucial for modifying the compound's physicochemical properties and biological activity.

N-Alkylation: The exocyclic amine nitrogen can be readily alkylated using various alkyl halides or tosylates under basic conditions. This allows for the introduction of diverse alkyl chains, influencing lipophilicity and steric bulk. For instance, reactions with methyl iodide or benzyl (B1604629) bromide in the presence of a base like potassium carbonate can yield N-alkylated derivatives.

N-Acylation: Acylation of the amine group can be achieved using acid chlorides or anhydrides. This transformation introduces amide functionalities, which can alter hydrogen bonding capabilities and metabolic stability. For example, treatment with acetyl chloride or benzoyl chloride in the presence of a base such as triethylamine (B128534) would lead to the corresponding N-acyl derivatives.

Table 3.2.1: N-Alkylation and N-Acylation of this compound

| Reaction Type | Reagent(s) | Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl-2H-indazol-2-amine |

| N-Acylation | Acid chloride (e.g., AcCl, BzCl) | Base (e.g., Et₃N), Solvent (e.g., DCM, THF) | N-Acyl-2H-indazol-2-amine |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl, MsCl) | Base (e.g., Pyridine), Solvent (e.g., DCM) | N-Sulfonyl-2H-indazol-2-amine |

C-H Functionalization and Amination

Recent advancements have enabled direct C-H functionalization of the indazole core, offering more efficient routes to complex derivatives. For 2H-indazoles, the C3 position is a primary target for these transformations organic-chemistry.orgresearchgate.netresearchgate.netacs.orgsioc-journal.cn.

C-H Amination: Organophotoredox-catalyzed oxidative coupling has emerged as a powerful method for the direct C-H amination of 2H-indazoles with a variety of amines, including aliphatic primary and secondary amines, azoles, and sulfoximines organic-chemistry.orgacs.org. These reactions typically proceed under mild conditions, often at room temperature and under ambient air, utilizing photocatalysts.

Other C-H Functionalizations: Palladium-catalyzed C-H functionalization strategies have been developed for the insertion of isocyanides at the C3 position of 2H-indazoles, leading to diverse fused heterocyclic systems like benzoxazinoindazoles researchgate.netacs.org. Additionally, C-H activation followed by coupling with other functional groups, such as aldehydes or benzyl alcohols, has been reported for C3 functionalization researchgate.net.

Table 3.3.1: C-H Functionalization and Amination of 2H-Indazoles

| Reaction Type | Substrate Class | Reagents/Catalyst | Conditions | Product Class | Citation(s) |

| C-H Amination | 2H-Indazoles | Amines, Organophotocatalyst, Oxidant | Room temperature, Ambient air | C3-Aminated 2H-Indazoles | organic-chemistry.orgacs.org |

| C-H Functionalization | 2H-Indazoles | Isocyanides, Pd catalyst | Various, often aerobic oxidative conditions | Benzoxazinoindazoles, Indazoloquinaoxalines | researchgate.netacs.org |

| C-H Acylation | 2H-Indazoles | Aldehydes/Benzyl alcohols, Oxidant (e.g., TBPB) | Transition-metal-free, Elevated temperature | C3-Acylated/Benzoylated 2H-Indazoles | researchgate.net |

Halogenation and Fluorination of the 2H-Indazole Nucleus

Halogenation and fluorination are critical transformations for modifying the electronic properties and reactivity of the indazole core, often serving as handles for subsequent cross-coupling reactions.

Halogenation: Metal-free regioselective halogenation of 2H-indazoles, primarily at the C3 position, can be achieved using N-halosuccinimides (NXS) like NBS or NCS nih.gov. By adjusting reaction conditions, mono-, poly-, and hetero-halogenated products can be synthesized in good to excellent yields. This method is noted for its environmentally friendly solvents and mild conditions.

Fluorination: The direct fluorination of 2H-indazoles has been successfully accomplished using N-fluorobenzenesulfonimide (NFSI) in water under ambient air organic-chemistry.orgnih.govchemistryviews.org. This metal-free approach provides direct access to fluorinated indazole derivatives with broad functionalities and good yields, typically proceeding via a radical mechanism. The C3 position is selectively fluorinated.

Table 3.4.1: Halogenation and Fluorination of 2H-Indazoles

| Reaction Type | Reagent(s) | Conditions | Position of Substitution | Yield Range | Citation(s) |

| Bromination | N-Bromosuccinimide (NBS) | Metal-free, Water or other solvents, RT to elevated temp. | C3 (mono-), Poly- | Moderate to Excellent | nih.gov |

| Chlorination | N-Chlorosuccinimide (NCS) | Metal-free, Water or other solvents | C3 (mono-), Poly- | Moderate to Excellent | nih.gov |

| Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Metal-free, Water, Ambient air | C3 | Up to 87% | organic-chemistry.orgnih.govchemistryviews.org |

Oxidative Coupling Reactions

Oxidative coupling reactions play a significant role in constructing new carbon-carbon or carbon-heteroatom bonds within the indazole framework. These methods often involve transition metal catalysts or photocatalysts.

C-H/C-H Coupling: Oxidative cross-dehydrogenative coupling (CDC) has been reported for the regioselective direct C3 acylation or benzoylation of 2H-indazoles using aldehydes or benzyl alcohols, often promoted by tert-butyl peroxybenzoate (TBPB) in a transition-metal-free manner researchgate.net.

C-H Amination via Oxidative Coupling: As mentioned in Section 3.3, organophotoredox-catalyzed oxidative coupling is a key strategy for C-H amination of 2H-indazoles organic-chemistry.orgacs.org. These reactions typically involve an amine coupling partner and a photocatalyst under mild conditions.

Ring-Opening Reactions

While the indazole ring is generally stable, certain conditions can induce ring-opening transformations, leading to different heterocyclic or acyclic structures.

Fused 2H-indazoles have been shown to undergo ring-opening reactions with nucleophiles or electrophiles, often yielding indazolones nih.gov.

Electrochemical oxidative ring-opening of 2H-indazoles with alcohols has been reported, leading to ortho-alkoxycarbonylated azobenzenes researchgate.net.

In the context of 3-aminoindazoles, reactions involving epoxide ring-opening have been described, leading to pyrimido[1,2-b]indazole derivatives rsc.org.

Derivatization Strategies and Functional Group Transformations

Beyond the specific reaction classes, a variety of broader derivatization strategies can be employed for this compound and its analogs. These include:

Skeletal Editing: Transformative reactions that modify the core heterocyclic structure, such as C-to-N atom swapping in indoles to form indazoles, have been developed chemrxiv.org.

Synthesis of N-Substituted 2H-Indazol-2-amines: Reductive cyclization methods provide straightforward access to N-substituted 2H-indazol-2-amines nih.govmdpi.com.

Transformations of 3-Aminoindazoles: 3-Aminoindazoles serve as versatile synthons, participating in condensation, annulation, denitrogenative transannulation, and rearrangement reactions to yield diverse nitrogen heterocycles nih.govresearchgate.net.

Regioselective Protection and Derivatization: Strategies for regioselective protection at N2 and subsequent derivatization at C3 of indazoles allow for controlled synthesis of complex derivatives acs.org.

The amine group at the N2 position of this compound is a key handle for various functional group transformations, including amide formation, urea (B33335) synthesis, and Schiff base formation, further expanding the synthetic utility of this scaffold.

Compound List:

this compound

1H-Indazole

2H-Indazole

3-Aminoindazole

N-Alkyl-2H-indazol-2-amine

N-Acyl-2H-indazol-2-amine

N-Sulfonyl-2H-indazol-2-amine

C3-Aminated 2H-Indazoles

C3-Acylated/Benzoylated 2H-Indazoles

Halogenated 2H-Indazoles (e.g., 3-Bromo-2H-indazole)

Fluorinated 2H-Indazoles (e.g., 3-Fluoro-2H-indazole)

Indazolones

Azobenzenes

Benzoxazinoindazoles

Indazoloquinaoxalines

Pyrimido[1,2-b]indazoles

Basicity and Regioselectivity in N-Alkylation

The basicity and subsequent regioselectivity of N-alkylation in indazole derivatives are critical aspects influencing their chemical reactivity and synthetic utility. For compounds such as this compound, the presence of multiple nitrogen atoms capable of accepting a proton or undergoing alkylation necessitates a detailed understanding of their electronic properties and steric environments.

Basicity of this compound

This compound, and related N-aminoindazole structures, possess two primary sites of basicity: the nitrogen atom at position 1 (N1) of the indazole ring and the exocyclic amino group attached to the N2 position. Studies on N-aminoazoles, including 2-aminoindazole (compound 13 in rsc.orgrsc.orgresearchgate.net), reveal distinct protonation preferences. Research indicates that the pyridine-like nitrogen atom within the indazole ring (N1 in this context) is generally the preferred site for protonation. This preference is attributed to its electronic environment and contribution to the aromatic system. While the exocyclic amino group can also undergo protonation, particularly under strongly acidic conditions, the ring nitrogen typically exhibits higher basicity. Experimental measurements of basic pKa values for related compounds confirm these observations, although specific values for the parent this compound are not detailed in the provided literature snippets. However, the general trend suggests that the indazole ring system's nitrogen atoms play a dominant role in the compound's basic character.

| Site of Basicity | Relative Basicity/Protonation Preference | Supporting Evidence (Source) |

| Ring Nitrogen (N1) | Preferred site of protonation | rsc.orgrsc.orgresearchgate.net |

| Exocyclic Amino Group | Can be protonated, especially in strong acid | rsc.orgrsc.orgresearchgate.net |

Regioselectivity in N-Alkylation

The regioselectivity of N-alkylation in this compound refers to the preferential site of alkyl group attachment. Alkylation can potentially occur at either the N1 ring nitrogen or the exocyclic amino nitrogen. Generally, the nucleophilicity of a nitrogen atom correlates with its basicity. Given that the N1 ring nitrogen is typically more basic and the preferred site for protonation, it is also expected to be a more potent nucleophile for electrophilic alkylation reactions under many conditions.

While extensive studies on the regioselective N-alkylation of the specific compound "this compound" at N1 versus the exocyclic amine are not explicitly detailed, general principles and related studies provide insight. The synthesis of N-substituted-2H-indazol-2-amine derivatives has been reported, suggesting that alkylation or related functionalization can indeed occur at the exocyclic amino group researchgate.net. However, the conditions and outcomes of such reactions would be highly dependent on the specific alkylating agent, base, solvent, and temperature employed. In the absence of direct comparative data for this compound, it is inferred that reaction conditions favoring strong nucleophilicity at N1 would lead to N1-alkylation, while conditions promoting the reactivity of the exocyclic amine could lead to its alkylation. This contrasts with the regioselectivity observed in the alkylation of indazoles substituted on carbon atoms, where the primary regioselectivity concern is typically between the N1 and N2 ring positions nih.govresearchgate.netd-nb.infowuxibiology.com.

List of Compounds Mentioned:

this compound

2-aminoindazole

1-aminoindazole

Indazole

N-substituted-2H-indazol-2-amine derivatives

Computational and Theoretical Studies on 2h Indazol 2 Amine

Mechanistic Investigations of Reaction Pathways

Computational and theoretical studies have been instrumental in elucidating the intricate mechanisms governing the formation and transformations of 2H-indazoles, including those relevant to 2H-Indazol-2-amine derivatives.

N-N Bond Formation Mechanisms

The formation of the characteristic N-N bond in 2H-indazoles is a key step in their synthesis. Several computational and mechanistic investigations highlight various pathways. Reductive cyclization reactions are frequently employed, often involving trivalent phosphine (B1218219) reagents or copper catalysts. For instance, the Cadogan reaction, a well-established method for synthesizing nitrogen-containing aromatics, involves the intramolecular reductive cyclization of an ortho-nitrobenzylideneimine intermediate, typically initiated by a phosphine reagent researchgate.net. The mechanistic course of certain reactions suggests the involvement of an anion leading to intramolecular cyclization via N-N bond formation researchgate.net. Copper-catalyzed routes have also been identified where the catalyst plays a pivotal role in the formation of both C-N and N-N bonds researchgate.net. Furthermore, a versatile two-step, one-pot reaction has been elaborated for accessing N-substituted-2H-indazol-2-amine derivatives, involving sequential hydrazone formation and reductive cyclization researchgate.netresearchgate.net. A direct approach employing a phospholene-mediated N-N bond formation has also been described for the regioselective construction of the 2H-indazole scaffold researchgate.net.

Exploration of Nitrene vs. Non-Nitrene Pathways in Reductive Cyclizations

The reductive cyclization of nitroaromatics to form 2H-indazoles is traditionally understood to proceed via a nitrene intermediate derived from exhaustive deoxygenation of the nitro group researchgate.net. However, theoretical considerations have also proposed non-nitrene pathways. Recent research has provided direct evidence for competent oxygenated intermediates by synthesizing 2H-indazole N-oxides through an interrupted Cadogan/Davis–Beirut reaction. This work discusses the mechanistic implications for both nitrene and non-nitrene pathways, offering a more nuanced understanding of these transformations researchgate.netresearchgate.net.

Radical Mechanistic Pathways in Transformations

Beyond nitrene-mediated processes, radical mechanisms are also implicated in the transformations of 2H-indazoles. For example, visible-light-promoted regioselective C3-H trifluoromethylation of 2H-indazoles under metal-free conditions has been shown to proceed via a radical mechanism researchgate.net. Similarly, a direct and efficient Mn(III) acetate-mediated phosphorylation of 2H-indazoles with dialkyl phosphites has been reported, where a radical mechanism has been proposed for the protocol researchgate.net.

Tautomeric Stability and Equilibrium Analysis

While the synthesis and reaction mechanisms of 2H-indazoles are extensively studied, detailed computational investigations specifically focused on the tautomeric stability and equilibrium analysis of this compound itself were not explicitly detailed in the retrieved search results. Such studies typically involve calculating the relative energies of different tautomeric forms using quantum chemical methods to determine the most stable species and the energy barriers for interconversion.

Electronic Structure and Reactivity Predictions

Computational methods, particularly Density Functional Theory (DFT), are crucial for predicting the electronic structure and reactivity of organic molecules like this compound. DFT calculations have been employed to predict reactivity and determine reactive sites by analyzing global reactivity indices and Fukui functions researchgate.net. For instance, DFT calculations have been used to elucidate the mechanism of catalytic processes, such as identifying the turnover-limiting step in a (3 + 1) cheletropic addition between a phosphetane (B12648431) catalyst and a nitroarene substrate researchgate.net. The electronic properties of 2H-indazole derivatives are also explored through spectroscopic characterization, with some 2-aryl-2H-indazole products exhibiting properties that suggest potential as fluorophores researchgate.net.

Molecular Docking and Ligand-Receptor Interaction Simulations (In silico studies)

Molecular docking and other in silico simulation techniques are vital for understanding how molecules interact with biological targets, which is relevant for many indazole derivatives. While docking studies are mentioned in the context of comparative computational analyses for indazole-related compounds researchgate.net, specific detailed molecular docking and ligand-receptor interaction simulations focusing directly on this compound as a ligand were not explicitly detailed in the provided search results. Such studies would typically involve predicting binding affinities and modes of interaction with specific protein targets.

Biological and Pharmacological Research Applications of 2h Indazol 2 Amine Derivatives Pre Clinical and in Vitro

Anti-cancer and Antitumor Activities

The indazole nucleus is a core component of several approved anti-cancer drugs, highlighting its importance in oncological research. nih.gov Derivatives of 2H-indazol-2-amine have been a major focus of these investigations, with studies revealing their ability to interfere with cancer cell proliferation, survival, and angiogenesis through multiple mechanisms.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov Consequently, they are prime targets for therapeutic intervention. Indazole derivatives have shown significant promise as inhibitors of various kinases involved in cancer progression. nih.gov

Tyrosine Kinases: Many indazole derivatives have been identified as potent inhibitors of tyrosine kinases. nih.gov For instance, pazopanib and axitinib are commercially available anti-cancer drugs with an indazole core that function as tyrosine kinase inhibitors. nih.gov Research has shown that modifications to the indazole scaffold can lead to compounds with significant inhibitory activity against various tyrosine kinases, which are often overexpressed in tumors and contribute to cell proliferation, invasion, and metastasis. nih.gov

Polo-like kinase 4 (PLK4): PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, and its overexpression is linked to tumorigenesis in various cancers, including breast, colon, and lung cancer. nih.govrsc.org Several indazole-based derivatives have been developed as potent PLK4 inhibitors. For example, CFI-400945, an orally bioavailable and selective PLK4 inhibitor with an indazole core, has entered Phase II clinical trials. nih.gov Another compound, K22, a N-(1H-indazol-6-yl)benzenesulfonamide derivative, demonstrated significant PLK4 inhibitory activity with an IC50 of 0.1 nM. rsc.org The indazole core of these inhibitors typically forms crucial hydrogen bonds with the hinge region of the kinase. rsc.org

| Compound | Target Kinase | IC50 | Reference |

| CFI-400945 | PLK4 | 2.8 nM | rsc.org |

| CFI-400437 | PLK4 | 0.6 nM | nih.gov |

| K22 | PLK4 | 0.1 nM | rsc.org |

| Axitinib | PLK4 | 6.5 nM | rsc.org |

Bcr-Abl: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). nih.gov While imatinib is a first-line treatment, resistance, often due to mutations like T315I, has driven the search for new inhibitors. nih.govresearchgate.net Indazole derivatives have been investigated as potential Bcr-Abl inhibitors. For instance, a series of N,N'-dibenzoyl piperazine derivatives bearing a 1H-indazol-3-amine moiety showed potent inhibitory activity against both wild-type Bcr-Abl and the T315I mutant. ijddmr.org One compound, in particular, displayed an IC50 of 0.014 µM against wild-type Bcr-Abl and 0.45 µM against the T315I mutant. ijddmr.org

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Inhibition of VEGFR-2 is a well-established anti-cancer strategy. nih.gov Numerous indazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govmdpi.com For example, one study reported a potent indazole derivative with a VEGFR-2 IC50 of 1.24 nM. nih.gov Another series of indazole–pyrimidine-based derivatives showed enhanced VEGFR-2 inhibitory activity, with a sulfonamide-containing compound exhibiting an IC50 of 34.5 nM, comparable to pazopanib (IC50 = 30 nM). nih.gov The 2H-indazole moiety in these structures often projects into a lipophilic pocket of VEGFR-2. ijddmr.org

| Compound | Target Kinase | IC50 | Reference |

| Indazole Derivative 30 | VEGFR-2 | 1.24 nM | nih.gov |

| Indazole-pyrimidine Derivative 13i | VEGFR-2 | 34.5 nM | nih.gov |

| Pazopanib | VEGFR-2 | 30 nM | nih.gov |

Inducing apoptosis, or programmed cell death, is a key mechanism of many anti-cancer therapies. Derivatives of this compound have been shown to modulate critical proteins involved in the apoptotic cascade.

One study reported an indazole derivative, compound 2f, that dose-dependently promoted apoptosis in the 4T1 breast cancer cell line. nih.gov This was associated with the upregulation of cleaved caspase-3 and the pro-apoptotic protein Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, certain indeno[1,2-b]quinoxalin derivatives were found to induce apoptosis by downregulating Bcl-2 and upregulating Bax and caspase-3. nih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, and a shift in this ratio in favor of pro-apoptotic members can trigger the mitochondrial apoptotic pathway. nih.govijper.org The activation of executioner caspases, such as caspase-3, is a central event in the execution phase of apoptosis. researchgate.net

| Compound | Cell Line | Effect on Apoptosis Markers | Reference |

| 2f | 4T1 (Breast Cancer) | ↑ Cleaved Caspase-3, ↑ Bax, ↓ Bcl-2 | nih.gov |

| Indeno[1,2-b]quinoxalin derivatives | HCT-116, HepG-2, MCF-7 | ↑ Caspase-3, ↑ Bax, ↓ Bcl-2 | nih.gov |

The anti-angiogenic properties of this compound derivatives are closely linked to their ability to inhibit VEGFR-2. nih.gov By blocking VEGFR-2 signaling, these compounds can inhibit the proliferation and migration of endothelial cells, which are essential steps in the formation of new blood vessels that supply tumors with nutrients and oxygen. mdpi.com

In vitro studies have demonstrated that potent VEGFR-2 inhibitors with an indazole scaffold can significantly inhibit human umbilical vein endothelial cell (HUVEC) angiogenesis and dose-dependently inhibit cell migration. nih.gov Furthermore, in vivo models, such as the zebrafish subintestinal vessel model, have shown that these compounds can suppress tumor angiogenesis. nih.gov

Anti-inflammatory Potential

Inflammation is a complex biological response that is implicated in a wide range of diseases, including cancer. nih.gov Certain this compound derivatives have been investigated for their anti-inflammatory properties.

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins. mdpi.com Inhibition of COX-2 is a major therapeutic strategy for inflammatory disorders. nih.gov A study of 2,3-diphenyl-2H-indazole derivatives found that several compounds exhibited in vitro inhibitory activity against human COX-2 at a concentration of 10 µM. nih.gov Docking calculations suggested that these compounds bind to COX-2 in a manner similar to the selective COX-2 inhibitor rofecoxib. nih.gov

Antimicrobial Activities

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. The indazole scaffold has been explored for its potential in developing novel antimicrobial compounds. researchgate.nettandfonline.com

Derivatives of 2H-indazole have been evaluated against a variety of microorganisms, including bacteria and fungi. nih.govnih.gov For example, a series of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles were synthesized and tested for their antimicrobial activity. nih.gov Among these, 3-(4-chlorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and 3-(4-fluorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole were identified as the most active compounds. nih.gov

In another study, 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata. nih.gov However, these compounds were largely inactive against the bacterial strains tested. nih.gov It is noteworthy that some indazole derivatives have also demonstrated significant antiprotozoal activity against parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govmdpi.com

| Compound Class | Microbial Target | Activity | Reference |

| 2,3-disubstituted-hexahydro-2H-indazoles | Bacteria and Fungi | Active compounds identified | nih.gov |

| 2,3-diphenyl-2H-indazoles | Candida albicans, Candida glabrata | Growth inhibition | nih.gov |

Modulation of Specific Biological Targets

Nitric Oxide Synthase Inhibition

Indazole derivatives have been investigated as inhibitors of nitric oxide synthase (NOS), an enzyme family with three main isoforms: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III). Selective inhibition of these isoforms is a key strategy in the development of treatments for various pathological conditions. For instance, 7-nitroindazole is a known NOS inhibitor. austinpublishinggroup.com Research has focused on designing indazole-based compounds with improved potency and selectivity.

One study involved the synthesis of fluorinated indazoles to enhance their inhibitory activity and selectivity. It was found that the aromatic indazole skeleton is crucial for NOS inhibition. The introduction of fluorine atoms to the aromatic ring increased the inhibitory potency and the selectivity for NOS-II. For example, compound 13 (4,5,6,7-tetrafluoro-3-methyl-1H-indazole) demonstrated significant inhibition of both NOS-I (63%) and NOS-II (83%). Interestingly, compound 16 (4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole) showed high selectivity, inhibiting NOS-II activity by 80% with no effect on NOS-I activity. rsc.org

| Compound | Structure/Description | NOS-I Inhibition (%) | NOS-II Inhibition (%) | Reference |

|---|---|---|---|---|

| Compound 13 | 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | 63 | 83 | rsc.org |

| Compound 16 | 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | 0 | 80 | rsc.org |

Factor Xa Inhibition

Factor Xa is a critical enzyme in the coagulation cascade, making it a prime target for the development of anticoagulant therapies. The exploration of indazole derivatives as inhibitors of Factor Xa is an area of interest in the search for new antithrombotic agents. A European patent application has detailed a series of indazole-derivatives specifically designed as Factor Xa inhibitors, indicating the potential of this chemical scaffold in the field of anticoagulation. google.com

Protein Kinase Inhibition (General Mechanisms)

Protein kinases are a large family of enzymes that play a fundamental role in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, most notably cancer, making them a major focus of drug development. nih.gov Indazole derivatives have emerged as a versatile scaffold for the design of potent and selective protein kinase inhibitors. nih.govrsc.org Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core structure. nih.govbldpharm.com

The general mechanism of action for many indazole-based kinase inhibitors involves their ability to bind to the ATP-binding pocket of the kinase. Some derivatives are designed as "Type II" inhibitors, which specifically target the inactive "DFG-out" conformation of the kinase activation loop. nih.gov This approach can offer greater selectivity compared to inhibitors that bind to the more conserved active conformation. For example, a series of 3-amino-1H-indazol-6-yl-benzamides were developed as spectrum-selective inhibitors targeting the "DFG-out" conformation of FLT3, PDGFRα, and Kit kinases. nih.gov The indazole core often acts as a hinge-binder, forming crucial hydrogen bonds with the kinase's hinge region. nih.govresearchgate.net

Research has identified indazole derivatives with inhibitory activity against a wide range of kinases, including:

Pim kinases: A series of 3-(pyrazin-2-yl)-1H-indazoles were identified as potent, pan-Pim inhibitors. nih.gov

Protein kinase CK2: 3-aryl-indazole 5- and 7-carboxylic acids have shown inhibitory activity against CK2, with IC50 values in the low micromolar range. nyu.edusemanticscholar.org

JNK3: An indazole/aza-indazole scaffold was developed to yield potent and highly selective JNK3 inhibitors with good oral bioavailability and brain penetration. nih.gov

Tubulin Modulation

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Agents that interfere with tubulin polymerization are a cornerstone of cancer chemotherapy. mdpi.com Recent research has identified novel indazole derivatives as potent microtubule-targeting agents that act by inhibiting tubulin polymerization. nih.govnih.gov

These compounds typically bind to the colchicine binding site on β-tubulin. nih.govnih.gov This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov For instance, indazole derivatives 3c and 3f demonstrated low nanomolar potency against several cancer cell lines and were shown to inhibit tubulin polymerization by targeting the colchicine site. nih.gov Another study identified compound 12b , a novel indazole analogue, as a potent tubulin polymerization inhibitor with an average IC50 value of 50 nM against cancer cells. acs.org Notably, this compound was effective against a paclitaxel-resistant cancer cell line, suggesting it may overcome certain types of drug resistance. acs.org

| Compound | Mechanism | Effect | Reference |

|---|---|---|---|

| Indazole derivatives 3c and 3f | Binds to colchicine site, inhibits tubulin polymerization | G2/M cell cycle arrest, apoptosis | nih.gov |

| Indazole analogue 12b | Inhibits tubulin polymerization | Potent antiproliferative activity (average IC50 = 50 nM) | acs.org |

| Indazole derivative 8l | Interacts with colchicine site, impedes tubulin polymerization | Cell cycle arrest, apoptosis, reduced cell migration | nih.gov |

TRPV1 Receptor Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in pain sensation and neurogenic inflammation. basicmedicalkey.comrsc.org It is a well-validated target for the development of new analgesic drugs. wikipedia.orgnih.gov Indazole derivatives have been synthesized and evaluated as modulators of the TRPV1 receptor, acting as either agonists or antagonists.

In one study, a series of N-indazole-4-aryl piperazine carboxamide analogues were investigated. The structure-activity relationship revealed that the substitution pattern on the indazole core determined whether the compound acted as an agonist or antagonist. Substitution at the 5- or 6-position resulted in TRPV1 agonism, while substitution at the 4-position led to mild antagonism. Compound 28 from this series was identified as a potent and selective TRPV1 agonist that demonstrated analgesic effects in animal models of inflammatory and thermal pain by desensitizing the receptor. acs.org Conversely, other research has focused on developing indazole-based TRPV1 antagonists. nih.gov These antagonists block the activation of the receptor by stimuli like capsaicin, heat, and protons, thereby preventing the transmission of pain signals. rsc.org

Other Noteworthy Biological Activities

Beyond the specific targets mentioned above, preclinical and in vitro studies have shown that this compound and its derivatives possess a wide array of other biological activities.

Antispermatogenetic Activity: The indazole ring is a structural component of compounds that have been investigated for their effects on spermatogenesis. Some indazole derivatives have shown potential as male contraceptive agents due to this activity. acs.org

Neuroprotective Activity: The inhibition of neuronal nitric oxide synthase (nNOS) by certain indazole derivatives points towards their potential for neuroprotection. rsc.org Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurodegenerative diseases and ischemic stroke.

Antioxidant Activity: Some 2H-indazole derivatives have been evaluated for their antioxidant properties. acs.org Reactive oxygen species (ROS) are implicated in a multitude of disease processes, and compounds that can scavenge these species or inhibit their production are of significant therapeutic interest. For example, a 2-benzoyl isoselenazole compound containing an indazole moiety displayed significant antioxidant properties in a chemically defined method. researchgate.net

Additionally, various indazole derivatives have demonstrated anti-inflammatory, antimicrobial, antifungal, and antitumor activities in a range of preclinical models. nih.govbiotech-asia.orgresearchgate.netnih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2H-indazole derivatives, particularly N-substituted 2H-indazol-2-amines, is an area of active development, with a strong emphasis on efficiency, sustainability, and procedural simplicity. nih.govresearchgate.net Traditional methods often require harsh conditions or rely on hazardous reagents like hydrazines, prompting a shift towards safer and more environmentally benign alternatives. nih.gov

Recent breakthroughs include one-pot, multi-component reactions that construct the 2H-indazole core from simple, readily available starting materials. organic-chemistry.orgresearchgate.net For instance, a versatile two-step, one-pot reaction has been developed to access N-substituted-2H-indazol-2-amine derivatives. nih.gov This method involves the reductive cyclization of substituted hydrazone precursors, which are themselves easily prepared from components like 2-nitrobenzaldehyde (B1664092) and phenylhydrazine. nih.gov Another innovative approach is the Cadogan reductive cyclization, where ortho-imino-nitrobenzene substrates, generated through condensation, are cyclized using reagents like tri-n-butylphosphine under mild conditions. organic-chemistry.org

Catalysis plays a pivotal role in modern synthetic strategies. Transition metals, especially copper and palladium, are frequently employed. nih.govorganic-chemistry.org Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have proven effective for generating 2H-indazoles with high tolerance for various functional groups. organic-chemistry.orgresearchgate.net Similarly, palladium-catalyzed intramolecular amination reactions provide a direct route to 2-aryl-2H-indazoles. organic-chemistry.org The development of heterogeneous catalysts, such as copper oxide nanoparticles (Cu₂O-NP), is a significant step towards greener synthesis, allowing for reactions in sustainable solvents like polyethylene (B3416737) glycol (PEG 300) and easier catalyst recovery. organic-chemistry.org

The principles of green chemistry are increasingly being integrated into these methodologies. The use of water as a solvent and the development of metal-free reaction conditions, such as those for direct C-3 alkoxycarbonylation, represent a move towards more sustainable chemical production. organic-chemistry.org

Table 1: Selected Modern Synthetic Routes to 2H-Indazole Derivatives

| Method | Key Reagents/Catalysts | Starting Materials | Key Features |

| Reductive Cyclization | Organophosphorus reagent | Substituted hydrazone precursors | One-pot, two-step synthesis of 2H-indazol-2-amines. nih.gov |

| Cadogan Reductive Cyclization | Tri-n-butylphosphine | o-Nitrobenzaldehydes, anilines | Mild, one-pot synthesis. organic-chemistry.org |

| Three-Component Reaction | Copper(I) oxide nanoparticles (Cu₂O-NP) | 2-Bromobenzaldehydes, primary amines, sodium azide | Green solvent (PEG 300), high functional group tolerance. organic-chemistry.org |

| Tandem Reaction | Base (DBU) | N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides | Forms 2H-indazole 1-oxides, precursors to 2H-indazoles. nih.gov |

Exploration of Undiscovered Reactivity Profiles and Selectivity

While the synthesis of the 2H-indazole core is advancing, the exploration of its reactivity to create diverse derivatives is a parallel frontier. Late-stage functionalization via C-H activation has emerged as a powerful tool for increasing molecular complexity. nih.gov This strategy allows for the direct introduction of new functional groups onto the pre-formed indazole scaffold, bypassing the need for de novo synthesis for each new analog.

Research has focused on achieving regioselectivity, particularly at the C3, C7, and ortho-C2' positions of the 2-aryl ring. nih.govgoogle.com

C3-Functionalization : This is a common target for derivatization. Methods include transition metal-catalyzed C-H activation and radical pathways. nih.govgoogle.com For example, a simple and environmentally friendly method for the direct C-3 alkoxycarbonylation of 2H-indazoles has been developed under metal-free conditions at room temperature, proceeding through a suggested radical pathway. organic-chemistry.org

Remote C-H Functionalization : Methodologies for achieving site-selective C-H nitration at the C7 position using iron(III) nitrate (B79036) have been accomplished, demonstrating the potential to functionalize the benzene (B151609) ring portion of the scaffold. google.com

The selectivity of these reactions can be controlled by the choice of catalyst, solvent, and directing groups, allowing chemists to fine-tune the derivatization process. nih.gov For example, organophotoredox catalysis has enabled the C-H amination of 2H-indazoles with a broad range of amines under ambient conditions. organic-chemistry.org The ongoing exploration of these reactivity profiles is crucial for generating novel libraries of 2H-Indazol-2-amine analogs with unique substitution patterns, which is essential for discovering new biological activities and material properties.

Advanced Computational Modeling for Rational Design of this compound Analogs

Rational drug design, a systematic approach driven by theoretical and computational techniques, is increasingly being applied to the 2H-indazole scaffold to streamline the discovery of new therapeutic agents. researchgate.net This strategy leverages a detailed understanding of three-dimensional molecular structures and interactions to design compounds with a higher probability of desired biological activity. researchgate.net

Advanced computational methods like molecular docking, molecular dynamics simulations, and Density Functional Theory (DFT) calculations are becoming indispensable. nih.govnih.gov

Molecular Docking : This technique is used to predict the binding orientation and affinity of a designed molecule to the active site of a biological target. In the context of indazole derivatives, docking studies have been used to analyze the specific binding interactions between potential inhibitors and the active site of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov

DFT Calculations : These quantum mechanical modeling methods are employed to understand the electronic structure and reactivity of molecules. For instance, DFT calculations have been used to elucidate reaction mechanisms, such as suggesting a radical chain mechanism in the iodine-mediated synthesis of 2H-indazoles. nih.gov

These computational tools enable the rational design of novel this compound analogs. By simplifying and considering the derivatization possibilities of the indazole structure in silico, researchers can prioritize the synthesis of compounds with the most promising predicted activity. nih.gov This approach was used to design a series of 6-substituted aminoindazole derivatives as potential anticancer agents, demonstrating the power of combining computational design with synthetic chemistry and biological evaluation. nih.govrsc.org

Investigation of Undiscovered Biological Pathways and Mechanisms of Action

The indazole nucleus is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govpnrjournal.commdpi.com However, for many derivatives, including those of this compound, the precise biological pathways and mechanisms of action remain partially or completely unknown, representing a significant area for future research. mdpi.com

Recent studies have designed and synthesized sets of 2H-indazole derivatives as dual antimicrobial and anti-inflammatory agents. mdpi.com Biological evaluations revealed that many of these compounds exhibit potent antiprotozoal activity, in some cases exceeding that of the reference drug metronidazole. mdpi.com While the activity is confirmed, the specific molecular mechanisms by which these indazole derivatives exert their antiprotozoal and anticandidal effects are yet to be elucidated and are a key topic for future investigation. mdpi.com

Similarly, in the field of oncology, 2H-indazole derivatives are being explored as inhibitors of novel targets. One such target is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression within the tumor microenvironment. nih.gov While some compounds have shown the ability to inhibit IDO1, the full spectrum of their interactions with cellular signaling pathways is not fully understood. For example, one potent derivative was found to induce G2/M cell cycle arrest, but the upstream signaling events leading to this effect require deeper investigation. nih.govrsc.org The discovery of these underlying mechanisms is critical for the development of targeted therapies and for understanding potential off-target effects.

Applications in Materials Science and Agrochemicals

Beyond pharmaceuticals, the unique structural and electronic properties of the this compound scaffold suggest potential applications in other fields, notably materials science and agrochemicals.

Materials Science Nitrogen-containing heterocyclic compounds are of immense importance in materials science, finding use in polymers and other industrial applications. pnrjournal.com While the direct application of this compound in this field is an emerging and currently underexplored area, the potential is significant. The ability to synthesize structurally diverse libraries through methods like C-H functionalization opens the door to creating novel functional materials. researchgate.netresearchgate.net Potential future applications could include the development of organic light-emitting diodes (OLEDs), conductive polymers, or functional dyes, where the electronic properties of the heterocyclic core can be fine-tuned through substitution. This remains a fertile ground for future research.

Agrochemicals The application of indazole derivatives in agriculture is more established, with numerous compounds reported to have insecticidal, herbicidal, and fungicidal properties. nih.govresearchgate.net This makes the this compound scaffold a promising starting point for the discovery of new agrochemicals. googleapis.com

Insecticides : The commercial insecticide indoxacarb (B177179) is a notable example derived from indazole chemistry. researchgate.net Research has demonstrated that various substituted indazoles are effective for controlling a spectrum of agricultural invertebrate pests. google.comresearchgate.net

Herbicides : Novel 4-amino-3,5-dichloro-6-(2H-indazolyl)-2-picolinic acids have been designed and synthesized, showing excellent inhibitory effects on the root growth of several weed species. nih.gov Intriguingly, their mode of action appears to differ from other picolinic acid herbicides, promoting ethylene (B1197577) release and ABA production, which causes rapid plant death. nih.gov

Fungicides and Miticides : 2H-indazole carboxamide derivatives have been shown to possess fungicidal and miticidal activity. These compounds are seen as highly desirable for their potential to control pathogenic fungi and mites that have acquired resistance to conventional agrochemicals.

The development of indazole-based agrochemicals is driven by the need for effective and safe solutions for crop protection.

Table 2: Agrochemical Applications of Indazole Derivatives

| Application | Target Organism/Weed | Example Compound Class | Key Finding |

| Insecticide | Invertebrate pests | Substituted indazoles | Spectrum of activity against agricultural pests. google.com |

| Herbicide | Amaranthus retroflexus, Chenopodium album | 6-(2H-indazolyl)-2-picolinic acids | Excellent root growth inhibition and a novel mode of action. nih.gov |

| Fungicide | Sclerotium rolfsii, Fusarium oxysporum | 2-Indazol-1-yl-chromen-4-one derivatives | Good antifungal activity. researchgate.net |

| Miticide | Mites resistant to conventional agents | 2H-indazole-3-carboxamides | High safety and excellent controlling effect. |

Q & A

Q. How can researchers confirm the molecular structure and purity of 2H-Indazol-2-amine?

Methodological Answer:

- Spectroscopic Techniques : Use H/C NMR to confirm the indazole backbone and amine group positioning. For example, the amine proton typically appears as a singlet near δ 5.5–6.5 ppm in DMSO-d6 .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can verify the molecular formula (e.g., CHN) by matching the observed [M+H] peak with theoretical values .

- Elemental Analysis : Confirm purity (>95%) by comparing experimental C, H, N percentages to calculated values .

Q. What are standard synthetic routes for this compound derivatives?

Methodological Answer:

- Cyclization Reactions : React substituted o-haloanilines with hydrazine under reflux in ethanol to form the indazole core .

- Functionalization : Introduce substituents via nucleophilic aromatic substitution (e.g., chloro groups) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate derivatives .

Q. Which spectroscopic methods are critical for characterizing this compound analogs?

Methodological Answer:

- IR Spectroscopy : Identify NH stretching vibrations (~3300–3500 cm) and aromatic C=C/C=N bonds (~1600 cm) .

- UV-Vis : Monitor electronic transitions in polar solvents (e.g., λ ~270–300 nm for indazole derivatives) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX or WinGX for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high regioselectivity?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance reaction rates and reduce byproducts .

- Catalyst Selection : Compare Pd(OAc) vs. CuI for cross-coupling efficiency, monitored via TLC or HPLC .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 100°C for 30 min vs. 24 h conventional heating) .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based protocols .

- Antioxidant Activity : Apply DPPH radical scavenging assays, comparing % inhibition to ascorbic acid controls .

- Docking Studies : Use AutoDock Vina to predict binding affinities to protein targets (e.g., SARS-CoV-2 M) .

Q. How can crystallographic data resolve ambiguities in this compound stereochemistry?

Methodological Answer:

- Space Group Determination : Analyze diffraction patterns (Mo Kα radiation, λ = 0.71073 Å) to assign correct symmetry (e.g., P2/c) .

- Thermal Ellipsoids : Use ORTEP to visualize anisotropic displacement parameters and confirm absence of disorder .

- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., N–H···N) stabilizing the crystal lattice .

Q. What computational approaches predict the physicochemical properties of this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps and electrostatic potentials .

- QSPR Models : Train neural networks on datasets (e.g., logP, solubility) to forecast bioavailability .

- MD Simulations : Simulate solvation dynamics in explicit water to assess membrane permeability .

Q. How should researchers address contradictions in spectral or crystallographic data?

Methodological Answer:

- Data Triangulation : Cross-validate NMR, MS, and XRD results to resolve discrepancies (e.g., unexpected tautomers) .

- Error Analysis : Calculate R-factors (e.g., R < 5%) and assess residual electron density maps in XRD refinements .

- Peer Validation : Share raw data (e.g., CIF files) with collaborators to confirm interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.